3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2,3-dimethylphenyl group at position 4, a thiophen-2-yl group at position 5, and a sulfanylpropanoic acid moiety at position 2.
Synthesis protocols for analogous triazole derivatives (e.g., 3-[3-(3-methylphenyl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid) involve condensation of thiol-containing intermediates with halides under basic conditions, followed by recrystallization to achieve high purity (yields up to 92%) .
Properties
IUPAC Name |
3-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-11-5-3-6-13(12(11)2)20-16(14-7-4-9-23-14)18-19-17(20)24-10-8-15(21)22/h3-7,9H,8,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGSFDONRCPXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazole ring through a cyclization reaction involving hydrazine derivatives and thiophene carboxylic acids. The resulting triazole intermediate is then subjected to further functionalization to introduce the dimethylphenyl and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Reactivity of the Sulfanyl (Thioether) Group
The sulfanyl (-S-) group in the propanoic acid side chain exhibits nucleophilic properties, enabling participation in oxidation and substitution reactions:
-
Oxidation to Sulfoxide/Sulfone :
Under mild oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid), the thioether can oxidize to sulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') . For example, analogous triazole-thioethers undergo oxidation at room temperature in ethanol, forming sulfoxides in ~85% yield . -
Nucleophilic Substitution :
The sulfanyl group may undergo displacement reactions with electrophiles (e.g., alkyl halides) under basic conditions. This is supported by studies on similar triazole derivatives where sulfanyl groups participate in SN2 reactions .
Carboxylic Acid Functionalization
The propanoic acid group offers classic carboxylic acid reactivity:
Triazole Ring Modifications
The 1,2,4-triazole core is susceptible to electrophilic substitution and ring-opening reactions:
-
Electrophilic Aromatic Substitution :
The electron-rich triazole ring may undergo halogenation or nitration at position 3. For example, bromination of similar triazoles using Br<sub>2</sub>/FeBr<sub>3</sub> yields 3-bromo derivatives . -
Coordination Chemistry :
The triazole nitrogen atoms can act as ligands for metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>). Studies on triazole-thiols demonstrate stable complex formation, which could influence catalytic or biological activity .
Thiophene Substituent Reactivity
The thiophen-2-yl group is prone to electrophilic substitution:
-
Sulfonation/Halogenation :
Reaction with SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or Cl<sub>2</sub>/FeCl<sub>3</sub> introduces sulfonic acid or halide groups at the 5-position of the thiophene ring. Such reactions are documented in thiophene-containing triazoles .
Synthetic Pathways and Stability
While direct synthesis data for this compound are unavailable, analogous routes suggest:
-
Key Synthetic Steps :
Degradation Pathways
-
Hydrolytic Degradation :
The ester or amide derivatives may hydrolyze in acidic/basic media. For example, methyl esters of related compounds hydrolyze to carboxylic acids in NaOH/EtOH (80°C, 2 h) . -
Thermal Decomposition :
At temperatures >250°C, decomposition via cleavage of the sulfanyl or triazole groups is likely, though specific data require experimental validation .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., phospholipase A2) highlight its reactivity in biological systems. Analogous triazole-thiols inhibit lysosomal enzymes by binding to catalytic sites, suggesting potential for covalent interactions .
Scientific Research Applications
3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations
Substituent Effects on Bioactivity: The thiophen-2-yl group (as in the target compound) may enhance interaction with sulfur-binding enzymes or receptors, similar to thiophene-containing antiviral agents . Sulfanylpropanoic acid vs. sulfanylacetic acid: The longer carbon chain in the target compound likely improves membrane permeability and solubility compared to acetic acid derivatives .
Synthetic Flexibility :
- The use of InCl₃ as a catalyst (as in ) improves reaction efficiency for triazole-thiol alkylation, whereas NaOH-mediated methods (e.g., ) are simpler but may require longer reaction times.
Biological Potential: Compounds with 3,4,5-trimethoxyphenyl substituents (e.g., ) exhibit enhanced antimicrobial activity, suggesting that electron-donating groups (e.g., methyl in the target compound) could similarly modulate bioactivity. Chlorophenyl-substituted analogues (e.g., ) may target halogen-binding pockets in enzymes like thioredoxin reductase (TrxR1) or kinases .
Research Findings and Data
Physicochemical Properties
- Melting Point : Analogues like 3a (183–184°C) suggest that the target compound’s melting point may range between 180–190°C, influenced by its aromatic substituents.
- Solubility: Propanoic acid derivatives generally exhibit higher aqueous solubility (e.g., >10 mg/mL at pH 7.4) than non-acidic triazoles due to ionization .
Biological Activity
The compound 3-{[4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid , also known by its CAS number 637325-53-2, is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications based on recent research findings.
Molecular Characteristics
- Molecular Formula : C16H15N3O2S2
- Molecular Weight : 345.44 g/mol
- CAS Number : 637325-53-2
Structural Representation
The compound features a triazole ring substituted with a thiophenyl group and a dimethylphenyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O2S2 |
| Molecular Weight | 345.44 g/mol |
| CAS Number | 637325-53-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antifungal and Antibacterial Activity
Triazole compounds are also recognized for their antifungal and antibacterial properties:
- Antifungal Activity :
- Antibacterial Activity :
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound:
- Cytotoxicity Testing : Various studies have evaluated the cytotoxic effects on human malignant cell lines, revealing promising results that warrant further investigation .
Future Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on cancer and microbial cells.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of this compound.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure can enhance its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
